Potassium metabisulfite

Catalog No.
S582971
CAS No.
16731-55-8
M.F
K2S2O5
K2O5S2
M. Wt
222.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium metabisulfite

CAS Number

16731-55-8

Product Name

Potassium metabisulfite

Molecular Formula

K2S2O5
K2O5S2

Molecular Weight

222.33 g/mol

InChI

InChI=1S/2K.H2O5S2/c;;1-6(2)7(3,4)5/h;;(H,1,2)(H,3,4,5)/q2*+1;/p-2

InChI Key

RWPGFSMJFRPDDP-UHFFFAOYSA-L

SMILES

[O-]S(=O)S(=O)(=O)[O-].[K+].[K+]

Solubility

Freely soluble in water; insoluble in alcohol
Reacts with acid solutions; insoluble in ethanol
49.5 g/100 g water at 25 °C
Solubility in water, g/100ml at 25 °C: 49.5 (good)

Synonyms

Disulfurous Acid Dipotassium Salt; Potassium Pyrosulfite; Pyrosulfurous Acid Dipotassium Salt; Dipotassium Disulfite; Dipotassium Metabisulfite; Dipotassium Pyrosulfite; E 224; Kadifit; Potassium Disulfite (K2S2O5); Potassium Metabisulfite; Potassium

Canonical SMILES

[O-]S(=O)S(=O)(=O)[O-].[K+].[K+]

Antibacterial and Antifungal Agent

Potassium metabisulfite exhibits antibacterial and antifungal properties, making it valuable for research involving microbial control. Studies have explored its effectiveness against various microorganisms, including bacteria responsible for food spoilage and pathogenic fungi implicated in infections [1].

Source

Antioxidant Properties

Potassium metabisulfite acts as an antioxidant, protecting cells and tissues from damage caused by free radicals. This property makes it relevant in research areas like:

  • Preserving biological samples: It can prevent the degradation of enzymes, proteins, and other biomolecules during storage and sample preparation [2].
  • Studying oxidative stress: Researchers can use potassium metabisulfite to induce controlled oxidative stress in cell cultures to understand the mechanisms of cellular response and disease processes [3].

Source 1

Source 2:

Scavenger of Reducing Agents

Potassium metabisulfite can scavenge reducing agents, making it useful in specific research applications like:

  • Studying enzymatic reactions: Researchers can utilize it to remove interfering reducing agents, ensuring accurate measurements of enzyme activity [4].
  • Chromatographic separations: It can be employed in chromatography techniques to improve the separation of analytes by removing reducing agents that might interfere with the process [5].

Source 1

Source 2:

Molecular Structure Analysis

Potassium metabisulfite features a central S₂O₅²⁻ disulfite ion, where two sulfur atoms are bonded together by a double bond and two single bonds to each other, with two oxygen atoms terminally attached to each sulfur []. Two potassium (K⁺) cations balance the negative charge of the disulfite ion. This structure allows potassium metabisulfite to readily release sulfur dioxide (SO₂) when exposed to water or acids [].


Chemical Reactions Analysis

Synthesis

Potassium metabisulfite is commercially produced by reacting sulfur dioxide (SO₂) with a potassium carbonate (K₂CO₃) solution [].

K₂CO₃ + 2 SO₂ → K₂S₂O₅ + CO₂ (g)

Decomposition

When heated above 190°C, potassium metabisulfite decomposes into potassium sulfate (K₂SO₄) and sulfur dioxide [].

K₂S₂O₅ (heat) → K₂SO₄ + SO₂

Other Relevant Reactions:

  • Antioxidant action: Potassium metabisulfite acts as a reducing agent, donating electrons to free radicals and preventing them from damaging other molecules [].
  • Antimicrobial action: SO₂ released from potassium metabisulfite inhibits the growth of bacteria and fungi by disrupting their metabolism [].

Physical And Chemical Properties Analysis

  • Formula: K₂S₂O₅ []
  • Molar mass: 222.33 g/mol []
  • Density: 2.34 g/cm³ []
  • Melting point: 190°C []
  • Solubility in water: 450 g/L (20°C) []
  • Stability: Decomposes upon heating or exposure to moisture, releasing SO₂ [].
In Winemaking

Potassium metabisulfite plays a crucial role in winemaking by:

  • Inhibiting unwanted microorganisms: SO₂ released from potassium metabisulfite prevents spoilage bacteria and wild yeasts from multiplying, allowing for controlled fermentation by desired yeast strains [].
  • Antioxidant activity: SO₂ scavenges free radicals that can degrade wine quality by altering color, flavor, and aroma.
Other Applications

The antimicrobial and antioxidant properties of potassium metabisulfite find applications in various fields:

  • Food preservation: It is used to prevent browning and microbial spoilage in dried fruits, processed potatoes, and some wines [].
  • Pharmaceutical industry: It acts as an antioxidant and preservative in some medications.
  • Water treatment: Low concentrations of potassium metabisulfite can be used to remove chlorine and control microbial growth in water systems.

Potassium metabisulfite can be irritating to the skin, eyes, and respiratory tract upon contact or inhalation. Individuals with asthma or sulfite sensitivity may experience allergic reactions.

  • Safety precautions: Wear gloves, eye protection, and a respirator when handling potassium metabisulfite. Avoid contact with skin and eyes. Ensure proper ventilation in the workspace.
  • Regulations: The safe use of potassium metabisulfite in food and beverages is regulated by various food safety agencies worldwide, with established concentration limits to minimize health risks.

Physical Description

Potassium metabisulfite appears as a white granular or powdery solid with a sharp odor of sulfur dioxide. Decomposes at 150 to 190°C. Density 2.3 g / cm3. Contact severely irritates skin, eyes, and mucous membranes. Low toxicity. Used as a food preservative and an antioxidant.
DryPowder
Colourless crystals or white crystalline powder
WHITE CRYSTALLINE POWDER WITH PUNGENT ODOUR.

Color/Form

White crystals or crystalline powder
White powde

Density

2.3 g/cu cm
Relative density (water = 1): 2.34

Odor

Sulfur dioxide odor
Pungent, sharp odo

Melting Point

Decomposes at approximately 150 °C

UNII

65OE787Q7W

GHS Hazard Statements

Aggregated GHS information provided by 1503 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 42 of 1503 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 1461 of 1503 companies with hazard statement code(s):;
H315 (88.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (11.23%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (94.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Bisulfite participates in three important types of reactions with biomolecules: sulfonation (sulfitolysis), autooxidation with generation of free radicals, and addition to cytosine. Products of sulfonation reactions have been shown to be long-lived in vivo and may be highly reactive. Products of autooxidation may be responsible for the initiation of lipid peroxidation, which, among other effects, could damage plasma membranes. In addition, bisulfite can react with nucleic acids to convert cytosine to uracil, thus resulting in mutational events. /Sulfites/
It is now widely appreciated that bronchoconstriction following SO2 exposure is mediated by chemosensitive receptors in the tracheobronchial tree. Rapidly activating receptors (RARs) and sensory C-fiber receptors found at all levels of the respiratory tract are sensitive to irritant gases such as SO2. Activation of these vagal afferents stimulates central nervous system reflexes resulting in bronchoconstriction, mucus secretion, mucosal vasodilation, cough, apnea followed by rapid shallow breathing, and effects on the cardiovascular system such as bradycardia and hypotension or hypertension. /Sulfur Oxide/
Early experiments demonstrated that SO2-induced reflexes were mediated by cholinergic parasympathetic pathways involving the vagus nerve and inhibited by atropine. Bronchoconstriction was found to involve smooth muscle contraction since beta-adrenergic agonists such as isoproterenol reversed the effects. Histamine was also thought to be involved in SO2-induced bronchoconstriction. ... Experiments in animal models ... have demonstrated that both cholinergic and noncholinergic mechanisms may be involved in SO2-induced effects. In two studies utilizing bilateral vagotomy, vagal afferents were found to mediate the immediate ventilatory responses to SO2, but not the prolonged bronchoconstrictor response. Other studies showed that atropine failed to block SO2-induced bronchoconstriction, and that a local axon reflex resulting in C-fiber secretion of neuropeptides (i.e., neurogenic inflammation) was responsible for the effect. Neurogenic inflammation has been shown to play a key role in animal models of airway inflammatory disease. /Sulfur Oxide/
In humans, the mechanisms responsible for SO2-induced bronchoconstriction are not fully understood. In non-asthmatics, near complete attenuation of bronchoconstriction has been demonstrated using the anticholinergic agents atropine and ipratropium bromide. However, in asthmatics, these same anticholinergic agents, as well as short- and long-acting beta2-adrenergic agonists, theophylline, cromolyn sodium, nedocromil sodium and leukotriene receptor antagonists only partially blocked SO2-induced bronchoconstriction. That none of these therapies have been shown to completely attenuate the effects of SO2 implies the involvement of both parasympathetic pathways and inflammatory mediators in asthmatics. Strong evidence of this was borne out in /a subsequent study/, in which asthmatic adults were exposed to SO2 following pretreatment with cromolyn sodium (a mast cell stabilizer), atropine (a muscarinic receptor antagonist), and the two medications together. While both treatments individually provided some protection against the bronchoconstrictive effects of SO2, there was a much stronger and statistically significant effect following concurrent administration of the two medications. /Sufur Oxide/

Pictograms

Irritant

Corrosive;Irritant

Other CAS

16731-55-8

Wikipedia

Potassium metabisulfite

Use Classification

Food additives
ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Preservative

Methods of Manufacturing

Heat potassium bisulfite until it loses water.

General Manufacturing Information

Potassium metabisulfite is plant-growth regulator.
Five cmpd were evaluated against B theobromae in vitro and in vivo. Aureofungin exhibited the greatest inhibitory activity, followed by potassium metabisulfite, Sodium benzoate, thiourea, and boric acid.
Of the antioxidants and chelating agents tested, potassium bisulfite, sodium hypophosphite, EDTA, and cysteine were the most effective.

Storage Conditions

Potassium metabisulfite should be stored in a cool, dark place.
Keep dry and well closed.

Interactions

Sulfites, including potassium metabisulfite, can react with various pharmaceutical compounds including sympathomimetics such as epinephrine (adrenaline), chloramphenicol, cisplatin, and amino acids which can result in their pharmacological inactivation. Sulfites are also reported to react with phenylmercuric nitrate, and may adsorb onto rubber closures.
/GENOTOXICITY/ Potassium metabisulfite at a concentration of 3.75 mM inactivated the mutagenic activity of coffee preparations at doses of 2-20 mg/plate when tested with Salmonella typhimurium strain TA100 without S9 mix.

Stability Shelf Life

When stored at a maximum temperature of 25 °C and a maximum relative humidity of 45%, the shelf life is 6 months.

Dates

Modify: 2023-08-15

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